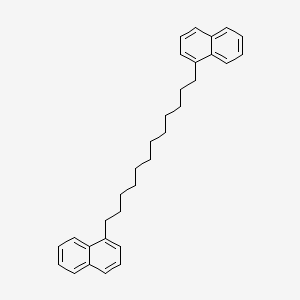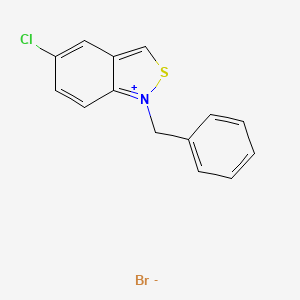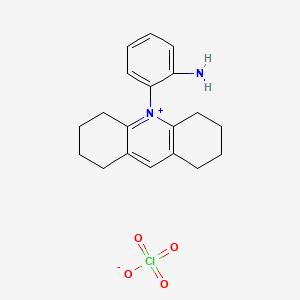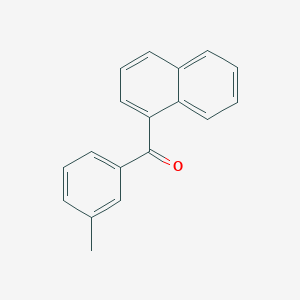![molecular formula C10H11N3O5S B14662308 4-[(2,4-Dinitrophenyl)sulfanyl]morpholine CAS No. 40208-37-5](/img/structure/B14662308.png)
4-[(2,4-Dinitrophenyl)sulfanyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,4-Dinitrophenyl)sulfanyl]morpholine is an organic compound with the molecular formula C10H11N3O5S It consists of a morpholine ring connected to a 2,4-dinitrophenyl group via a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dinitrophenyl)sulfanyl]morpholine typically involves the reaction of morpholine with 2,4-dinitrochlorobenzene in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the morpholine attacks the chlorinated aromatic ring, displacing the chlorine atom and forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2,4-Dinitrophenyl)sulfanyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4-[(2,4-diaminophenyl)sulfanyl]morpholine .
Wissenschaftliche Forschungsanwendungen
4-[(2,4-Dinitrophenyl)sulfanyl]morpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(2,4-Dinitrophenyl)sulfanyl]morpholine involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. The sulfur atom provides a site for further chemical modifications, enhancing the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,4-Dinitrophenyl)morpholine
- 2,4-Dinitrophenol
- S-(2,4-dinitrophenyl)glutathione
Uniqueness
4-[(2,4-Dinitrophenyl)sulfanyl]morpholine is unique due to the presence of both a morpholine ring and a 2,4-dinitrophenyl group connected via a sulfur atom. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
40208-37-5 |
|---|---|
Molekularformel |
C10H11N3O5S |
Molekulargewicht |
285.28 g/mol |
IUPAC-Name |
4-(2,4-dinitrophenyl)sulfanylmorpholine |
InChI |
InChI=1S/C10H11N3O5S/c14-12(15)8-1-2-10(9(7-8)13(16)17)19-11-3-5-18-6-4-11/h1-2,7H,3-6H2 |
InChI-Schlüssel |
JFARSIASYIAFPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


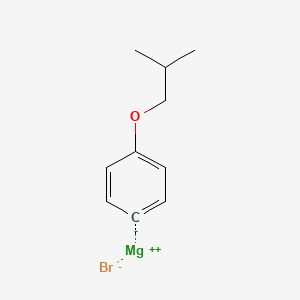
![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
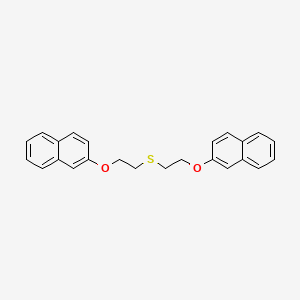
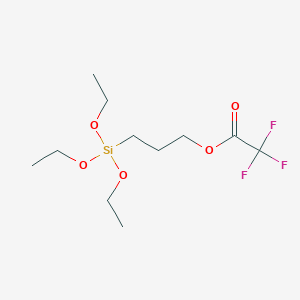
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
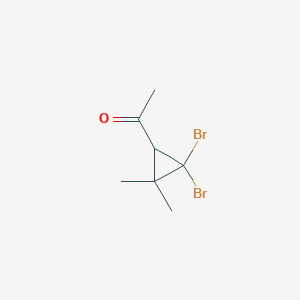
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)
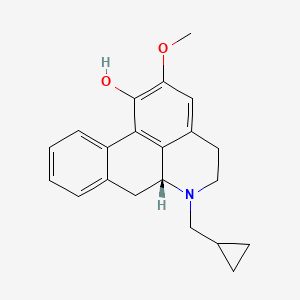
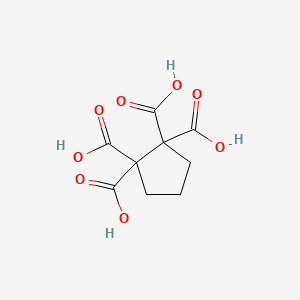
![4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile](/img/structure/B14662280.png)
